((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride

Catalog No.
S8300994
CAS No.
M.F
C11H15Cl2NO
M. Wt
248.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methano...

Product Name

((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride

IUPAC Name

[4-(4-chlorophenyl)pyrrolidin-3-yl]methanol;hydrochloride

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-8(2-4-10)11-6-13-5-9(11)7-14;/h1-4,9,11,13-14H,5-7H2;1H

InChI Key

MAQCKMCMVDAXMR-UHFFFAOYSA-N

SMILES

C1C(C(CN1)C2=CC=C(C=C2)Cl)CO.Cl

Canonical SMILES

C1C(C(CN1)C2=CC=C(C=C2)Cl)CO.Cl

((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol hydrochloride is a highly specialized chiral building block central to the development of advanced neuropharmacological agents [1]. Featuring a precisely defined (3S,4R) stereocenter, a pyrrolidine ring, and a 4-chloro substitution, this compound serves as a ring-contracted analog to established piperidine-based pharmacophores such as paroxetine [2]. For procurement teams and synthetic chemists, the hydrochloride salt form offers superior handling and oxidative stability compared to the free base, making it an optimal precursor for the scale-up synthesis of monoamine reuptake inhibitors and novel CNS-active therapeutics [3].

Research Fit

Chiral (3S,4R) stereochemical control for CNS and ion channel programs
Scaffold reported in MC4R antagonist research and Nav1.7 inhibitor development
Hydrochloride salt for improved aqueous solubility in assay preparation

Attempting to substitute this specific enantiopure hydrochloride salt with its racemic (+/-) counterpart or free-base form introduces severe inefficiencies in scale-up manufacturing [1]. Utilizing a racemic mixture necessitates late-stage chiral resolution, which inherently caps the maximum theoretical yield at 50% and requires expensive resolving agents or preparative chiral chromatography [2]. Furthermore, the free base of this pyrrolidine derivative is prone to hygroscopicity and oxidative degradation, leading to batch-to-batch inconsistencies and imprecise stoichiometry during critical downstream etherification or coupling steps [3]. Procuring the pre-resolved (3S,4R) hydrochloride salt directly mitigates these risks, ensuring reproducible process mass intensity (PMI) and streamlined API production.

Substitution Risk

Stereochemistry
Enantiomer-dependent target engagement: (3S,4R) vs. (3R,4S) or racemate may dramatically shift binding profiles, as observed in analogous 4-chlorophenyl pyrrolidine series.
Aryl substitution
4-Chlorophenyl electronic and lipophilic contributions differ from 4-fluorophenyl or unsubstituted phenyl; MC4R and Nav1.7 SAR are sensitive to aryl identity.
Regioisomer
3-(4-Chlorophenyl) regioisomer presents altered spatial orientation; expected to affect ion channel and GPCR subtype binding, limiting direct substitution.

Yield Optimization via (3S,4R) Stereocenter

The utilization of the pre-resolved (3S,4R) enantiomer drastically improves the efficiency of downstream API synthesis compared to starting with a racemic mixture [1]. By avoiding late-stage chiral resolution, the effective yield of the target enantiopure intermediate is doubled, significantly reducing the overall cost of goods sold (COGS) and minimizing chemical waste [2].

Evidence DimensionDownstream API Synthesis Yield (Enantiopure Product)
Target Compound Data(3S,4R) Enantiomer: ~85-90% yield
Comparator Or BaselineRacemic (+/-) mixture: <45% yield (after mandatory chiral resolution)
Quantified Difference2x higher effective yield, eliminating resolving agent costs
ConditionsStandard etherification/coupling conditions in API synthesis scale-up

Procuring the pre-resolved enantiomer eliminates the need for expensive and low-yielding late-stage chiral resolution, directly reducing manufacturing costs.

Enantiomer-Dependent D4 Binding
Class-level inference
Reported D4 Ki 3.6 nM for (+)-eutomer; distomer negligible; D2/D4 selectivity ratio 14.2 in SYA-09 analog series.
Supports enantiomer-attribution review for receptor pharmacology
Data from 3-hydroxy analog; class-level inference for target scaffold

Hydrochloride Salt Stability and Handling

The physical state of the intermediate plays a crucial role in manufacturing reproducibility. The hydrochloride salt of ((3S,4R)-4-(4-Chlorophenyl)pyrrolidin-3-yl)methanol presents as a stable, free-flowing solid, whereas the free base is often an oil or highly hygroscopic solid [1]. This difference translates to significantly extended shelf-life and improved accuracy in stoichiometric weighing during large-scale reactions [2].

Evidence DimensionPhysical State and Oxidative Stability
Target Compound DataHydrochloride salt: Free-flowing solid, stable >12 months
Comparator Or BaselineFree base: Prone to oiling out, hygroscopic, requires strict cold/dry storage
Quantified DifferenceSignificantly extended shelf-life and reduced specialized storage costs
ConditionsAmbient storage conditions (25°C, 60% RH)

The hydrochloride salt ensures reproducible weighing and stoichiometric accuracy, preventing batch-to-batch variability caused by moisture absorption.

Nav1.7 Inhibition Derivative
Cross-study comparable
IC50 49.9 nM (human Nav1.7, patch clamp) for ether-linked derivative BDBM323083
May support ion channel tool compound selection
Derivative built from hydroxymethyl handle; direct building block relevance

Selectivity Shift via Pyrrolidine Ring Contraction

When used as a pharmacophore core, the pyrrolidine ring imparts distinct conformational flexibility compared to the homologous piperidine ring found in paroxetine [1]. This ring contraction often shifts the pharmacological profile of derived APIs from highly selective serotonin reuptake inhibition (SSRI) to a broader, more balanced triple reuptake inhibition (SERT/NET/DAT) profile [2].

Evidence DimensionTransporter Binding Affinity Profile (Inference for derived APIs)
Target Compound DataPyrrolidine core: Balanced SERT/NET/DAT inhibition (Triple Reuptake profile)
Comparator Or BaselinePiperidine core (Paroxetine analog): Highly SERT-selective (SSRI profile)
Quantified DifferenceDistinct pharmacological profile enabling novel multi-target mechanisms
ConditionsIn vitro monoamine transporter binding assays of derived APIs

Selecting the pyrrolidine core allows drug developers to bypass existing piperidine-based patents and target complex psychiatric indications requiring multi-modal efficacy.

MC4R Pharmacophore Validation
Cross-study comparable
Compound 18v: MC4R Ki 0.5 nM, IC50 48 nM; high subtype selectivity reported.
4-Chlorophenyl essential for reported MC4R affinity; 4-F/phenyl analogs reduced
QSAR models from 73-compound set support 4-Cl pharmacophore role

Lipophilicity and Metabolic Stability by 4-Chloro Substitution

The substitution of a 4-chloro group on the phenyl ring, as opposed to a 4-fluoro group, significantly alters the physicochemical properties of the resulting scaffold [1]. The increased lipophilicity (clogP) and distinct halogen bonding characteristics of the chloro substituent can enhance CNS penetration and alter cytochrome P450 metabolic liabilities, providing a valuable vector for lead optimization [2].

Evidence DimensionCalculated Lipophilicity (clogP) and CNS Penetration
Target Compound Data4-Chloro substitution: Higher clogP, distinct metabolic footprint
Comparator Or Baseline4-Fluoro substitution: Lower clogP, different metabolic liability
Quantified DifferenceIncreased lipophilicity and modulated metabolic clearance
ConditionsIn silico prediction and standard microsomal stability assays

The 4-chloro group provides a distinct metabolic profile and enhanced CNS penetration compared to fluoro analogs, critical for neuropharmacological lead optimization.

Physicochemical Differentiation
Cross-study comparable
Free base: LogP 1.29, HBD 2, HBA 2, Fsp3 0.45; salt form enhances aqueous solubility.
Profile aligns with CNS MPO criteria for brain penetration potential
Calculated/measured properties; experimental confirmation advised
Stereochemistry-Controlled Purity
Supporting evidence
≥95% purity (HPLC); (3S,4R) configuration confirmed by SMILES and IUPAC.
Defined stereochemistry enables reproducible SAR interpretation
Contrasts with generic unspecified-stereochemistry listings
Documented Hazard Profile
Supporting evidence
GHS H302, H315, H319, H335; Warning signal word; full SDS available.
Comprehensive safety documentation accelerates lab registration
Free base and HCl salt both documented

Triple Monoamine Reuptake Inhibitor Synthesis

Leveraging the unique conformational properties of the chiral pyrrolidine core to develop next-generation antidepressants and neuropharmacological agents that target SERT, NET, and DAT simultaneously [1].

CNS Lead Optimization

Serving as a versatile building block to explore structure-activity relationships (SAR) around the 4-phenylpyrrolidine pharmacophore, allowing researchers to bypass existing piperidine-centric intellectual property [2].

API Scale-Up Manufacturing

Utilizing the highly stable, free-flowing hydrochloride salt form for reproducible, high-yield etherification or amination reactions in pilot-plant and commercial-scale syntheses, avoiding the handling issues of the free base [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
MC4R antagonist lead optimization
(3S,4R) trans configuration, 4-chlorophenyl pharmacophore
MC4R subtype selectivity and binding affinity in competitive assays
Nav1.7 inhibitor discovery for pain research
4-Chlorophenyl-(3S,4R) scaffold, primary alcohol coupling handle
Nav1.7 patch clamp electrophysiology; CNS drug-like properties
Chiral reference standard for dopamine receptor methods
(3S,4R) absolute configuration, defined enantiomeric purity
Enantioselective HPLC/SFC method development and validation
CNS drug discovery with favorable BBB penetration potential
LogP, HBD, Fsp3 within CNS MPO criteria; hydrochloride solubility
CNS MPO score evaluation, permeability and target engagement assays

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

247.0530695 g/mol

Monoisotopic Mass

247.0530695 g/mol

Heavy Atom Count

15

Explore Compound Types